molecular formula C21H17N5O5S2 B2399815 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 308293-14-3

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2399815
CAS RN: 308293-14-3
M. Wt: 483.52
InChI Key: OSMULYVMXGIFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H17N5O5S2 and its molecular weight is 483.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis of Heterobiaryls

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a closely related compound, has been utilized in the development of bimetallic composite catalysts for the Suzuki reaction in aqueous media. This has enabled convenient methods for synthesizing heterobiaryls containing furyl and thienyl rings, highlighting its importance in the synthesis of complex aromatic compounds (Bumagin et al., 2019).

Applications in Biochemical Studies

Binding Studies with Proteins

A derivative of the compound was synthesized and studied for its interaction with bovine serum albumin (BSA). The study involved fluorescence and UV–vis spectral studies to understand the thermodynamics and binding constants of the interaction, providing insight into the compound's biochemical properties and its potential interaction with biological molecules (Meng et al., 2012).

Applications in Medicinal Chemistry

Antimicrobial Activity

Several derivatives related to the compound have been synthesized and shown potential antimicrobial activity. For instance, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides exhibited significant antibacterial activity against certain bacterial strains, showcasing the compound's potential as a scaffolding in antimicrobial drug development (Sowmya et al., 2018).

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5S2/c1-12-9-13(2)23-21(22-12)25-33(30,31)17-6-3-15(4-7-17)24-20(27)19-11-14-10-16(26(28)29)5-8-18(14)32-19/h3-11H,1-2H3,(H,24,27)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMULYVMXGIFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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